4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid
Description
Significance of Pyrazole (B372694) Dicarboxylic Acid Scaffolds in Organic Chemistry
Pyrazole dicarboxylic acid scaffolds are of considerable importance in organic chemistry due to their utility as versatile building blocks in the synthesis of more complex molecules. The presence of multiple reactive sites—the carboxylic acid groups, the amino group, and the pyrazole ring itself—allows for a wide range of chemical transformations. These scaffolds are integral in the construction of novel heterocyclic systems and coordination polymers. The carboxylic acid moieties can be readily converted into other functional groups such as esters, amides, and acid chlorides, paving the way for the synthesis of a diverse library of derivatives. Furthermore, the nitrogen atoms of the pyrazole ring can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and separation technologies.
Historical Context of Substituted Pyrazole Synthesis and Reactivity
The synthesis of the pyrazole ring system dates back to the late 19th century, with the pioneering work of Ludwig Knorr. The classical Knorr pyrazole synthesis, involving the condensation of a β-diketone with a hydrazine (B178648), remains a fundamental method for constructing the pyrazole core. Over the decades, numerous modifications and novel synthetic routes have been developed to access a wide array of substituted pyrazoles with greater efficiency and regioselectivity.
Structural Features and Chemical Environment of the 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic Acid System
In the solid state, the pyrazole ring is expected to be largely planar. The amino and carboxylic acid groups are likely to be nearly coplanar with the pyrazole ring, a conformation stabilized by intramolecular hydrogen bonding between the amino and carboxyl groups. nih.gov However, due to steric hindrance, the phenyl group attached to the N1 position is anticipated to be twisted out of the plane of the pyrazole ring. For instance, in 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, the phenyl group is twisted by approximately 48.13°. nih.gov
The chemical environment of the molecule is characterized by a high degree of functionalization. The amino group acts as a hydrogen bond donor, while the carboxylic acid groups can act as both hydrogen bond donors and acceptors. This facilitates the formation of extensive intermolecular hydrogen bonding networks, leading to the assembly of supramolecular structures. A common motif observed in the crystal structures of related carboxylic acids is the formation of centrosymmetric dimers through hydrogen bonding between the carboxyl groups. nih.gov
Representative Crystallographic Data for a Related Compound: 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid nih.gov
| Parameter | Value |
| Molecular Formula | C₁₀H₉N₃O₂ |
| Molecular Weight | 203.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.7937 (5) |
| b (Å) | 21.613 (3) |
| c (Å) | 11.1580 (16) |
| β (°) | 92.170 (2) |
| Volume (ų) | 914.2 (2) |
The spectroscopic properties of this compound can be predicted based on the analysis of similar structures. The infrared (IR) spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group, O-H stretching of the carboxylic acids, and C=O stretching of the carboxyl groups. The ¹H Nuclear Magnetic Resonance (NMR) spectrum would display signals corresponding to the protons of the phenyl ring, the amino group, and the acidic protons of the carboxylic acids. The ¹³C NMR spectrum would show distinct resonances for the carbon atoms of the pyrazole ring, the phenyl ring, and the carboxyl groups.
Predicted Spectroscopic Data Ranges for this compound
| Spectroscopy | Functional Group | Predicted Chemical Shift/Wavenumber |
| IR | N-H stretch (amine) | 3300-3500 cm⁻¹ |
| IR | O-H stretch (carboxylic acid) | 2500-3300 cm⁻¹ (broad) |
| IR | C=O stretch (carboxylic acid) | 1680-1710 cm⁻¹ |
| ¹H NMR | Aromatic protons (phenyl) | δ 7.0-8.0 ppm |
| ¹H NMR | Amine protons | δ 4.0-6.0 ppm (broad) |
| ¹H NMR | Carboxylic acid protons | δ 10.0-13.0 ppm (broad) |
| ¹³C NMR | Aromatic carbons | δ 110-150 ppm |
| ¹³C NMR | Carboxyl carbons | δ 160-180 ppm |
Overview of Research Trajectories for Pyrazole Carboxylic Acids
Research involving pyrazole carboxylic acids is multifaceted and continues to expand. A significant area of focus is in medicinal chemistry, where the pyrazole nucleus is recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds. Pyrazole carboxylic acid derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.
Another prominent research trajectory is in the field of materials science. As previously mentioned, pyrazole dicarboxylic acids are excellent ligands for the construction of metal-organic frameworks (MOFs). Researchers are actively exploring the synthesis of novel MOFs with tailored pore sizes and functionalities for applications in gas separation, catalysis, and sensing.
Furthermore, pyrazole carboxylic acids serve as key intermediates in the synthesis of agrochemicals, dyes, and pigments. The ability to functionalize the pyrazole core and the carboxylic acid groups allows for the fine-tuning of the properties of the final products. The ongoing development of more efficient and sustainable synthetic methodologies for the preparation of these compounds is also a key area of research.
Properties
IUPAC Name |
4-amino-1-phenylpyrazole-3,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c12-7-8(10(15)16)13-14(9(7)11(17)18)6-4-2-1-3-5-6/h1-5H,12H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREUJEOSWRVHNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(=O)O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Amino 1 Phenyl 1h Pyrazole 3,5 Dicarboxylic Acid and Analogues
Strategies for Pyrazole (B372694) Ring Formation
The construction of the pyrazole ring is the foundational step in the synthesis of 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid. Various strategies have been developed to achieve this, primarily relying on the formation of new carbon-nitrogen and nitrogen-nitrogen bonds.
Cyclo-condensation Reactions with Hydrazine (B178648) Derivatives and Carbonyl Precursors
Cyclo-condensation reactions are a cornerstone of pyrazole synthesis, offering a direct and efficient route to the heterocyclic core. nih.govmdpi.com This approach typically involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. youtube.com The use of phenylhydrazine (B124118) is a common strategy to introduce the 1-phenyl substituent regioselectively. organic-chemistry.org
The Knorr pyrazole synthesis, a classic example of this type of reaction, involves the condensation of a β-diketone with a hydrazine. youtube.com The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical dicarbonyl compounds is a key consideration, often influenced by the reaction conditions and the nature of the substituents. organic-chemistry.org
Alternative carbonyl precursors, such as α,β-unsaturated ketones and acetylenic ketones, can also be employed. nih.govmdpi.com For instance, the reaction of α,β-ethylenic ketones with hydrazine derivatives initially forms pyrazolines, which can then be oxidized to the corresponding pyrazoles. nih.gov Similarly, α,β-alkynic aldehydes and ketones react with hydrazines to afford pyrazoles, although mixtures of regioisomers can sometimes be obtained. mdpi.com
| Precursor Type | Hydrazine Derivative | Key Features |
| 1,3-Diketones | Phenylhydrazine | Direct route to 1-phenylpyrazoles. Regioselectivity is a key consideration with unsymmetrical diketones. youtube.comorganic-chemistry.org |
| α,β-Unsaturated Ketones | Substituted Hydrazines | Forms pyrazoline intermediate, which requires subsequent oxidation to the pyrazole. nih.gov |
| Acetylenic Ketones | Hydrazine Hydrate | Can lead to the formation of regioisomeric pyrazoles. mdpi.com |
| α-Oxoketene O,N-acetals | Hydrazine Derivatives | Can be used to prepare aminopyrazoles. nih.gov |
Multi-Component Reaction (MCR) Approaches to Pyrazole Carboxylic Acid Derivatives
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and diversity generation. Several MCRs have been developed for the synthesis of pyrazole carboxylic acid derivatives. nih.govbeilstein-journals.org
One common MCR strategy involves the in situ generation of a 1,3-dicarbonyl intermediate, which then undergoes cyclization with a hydrazine derivative. nih.gov For example, a three-component reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a hydrazine can lead to highly substituted pyrazoles. researchgate.net The use of ionic liquids as both catalyst and solvent has been shown to be effective in some of these reactions. researchgate.net
Another approach involves a four-component reaction, for instance, between an aldehyde, hydrazine hydrate, a β-ketoester, and an enolizable active methylene compound. These reactions can proceed through a cascade of transformations including Knoevenagel condensation, Michael addition, and cyclization to afford highly functionalized pyrano[2,3-c]pyrazoles, which can be further modified. researchgate.net
| Number of Components | Starting Materials Example | Resulting Pyrazole Derivative |
| Three | Aldehyde, Malononitrile, Phenylhydrazine | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile |
| Four | Aldehyde, Hydrazine Hydrate, Ethyl Acetoacetate, Malononitrile | 1,4-Dihydropyrano[2,3-c]pyrazole |
Directed Syntheses via α-Haloacid Derivatives
Information regarding the direct synthesis of pyrazoles utilizing α-haloacid derivatives as a primary strategy is not prominently featured in the reviewed literature.
Functionalization of the Pyrazole Core
Once the pyrazole ring is formed, the next critical phase is the introduction and manipulation of functional groups to arrive at the target molecule, this compound. This involves the regioselective placement of the amino and phenyl substituents and the introduction of the dicarboxylic acid functionality.
Regioselective Introduction of Amino and Phenyl Substituents
The regioselective synthesis of substituted pyrazoles is paramount to ensure the correct placement of the amino and phenyl groups. The phenyl group at the N1 position is typically introduced by using phenylhydrazine or its derivatives as a starting material in the pyrazole ring formation step. researchgate.net The choice of the substituted nitrogen atom of the hydrazine derivative as the nucleophile in the initial condensation step often dictates the final regiochemistry. researchgate.net
The introduction of an amino group at the C4 position can be achieved through various methods. One common route is the reduction of a 4-nitropyrazole, which can be prepared by nitration of the corresponding pyrazole. Another strategy involves the use of starting materials that already contain a nitrogen functionality that can be converted to an amino group. For instance, the reaction of β-ketonitriles with hydrazines can lead to the formation of 3(5)-aminopyrazoles. The synthesis of 4-aminopyrazoles has also been described, highlighting their importance as synthetic intermediates.
| Substituent | Position | Method of Introduction |
| Phenyl | N1 | Use of phenylhydrazine in cyclo-condensation reactions. researchgate.net |
| Amino | C4 | Reduction of a 4-nitropyrazole intermediate. |
| Amino | C3/C5 | Cyclo-condensation of β-ketonitriles with hydrazines. |
Carboxylation Strategies for Dicarboxylic Acid Functionality
The introduction of carboxylic acid groups at the C3 and C5 positions of the pyrazole ring is a key step in the synthesis of the target molecule. Several strategies can be employed for this purpose.
One direct method is the oxidation of pyrazoles bearing alkyl or other oxidizable groups at the desired positions. For example, 3,5-dimethyl-1H-pyrazole can be oxidized using a strong oxidizing agent like potassium permanganate (B83412) to yield 1H-pyrazole-3,5-dicarboxylic acid. nih.gov
Another approach involves the construction of the pyrazole ring from precursors that already contain the carboxylic acid or ester functionalities. For instance, the condensation of a 1,3-diketoester with a hydrazine derivative can lead to the formation of a pyrazole with a carboxylate group at the C3 or C5 position. The hydrolysis of the resulting ester then yields the corresponding carboxylic acid.
Furthermore, pyrazole-3,4-dicarboxylic acid derivatives have been synthesized, which can serve as precursors for further functionalization. The introduction of a carboxylate group at the C4 position can also be used as a blocking group to direct other functionalizations to the C5 position, with subsequent decarboxylation to yield the C5-substituted product.
| Carboxylation Method | Description | Example |
| Oxidation | Oxidation of alkyl-substituted pyrazoles. | Oxidation of 3,5-dimethyl-1H-pyrazole to 1H-pyrazole-3,5-dicarboxylic acid. nih.gov |
| From Carboxylated Precursors | Cyclo-condensation using 1,3-diketoesters. | Reaction of a 1,3-diketoester with a hydrazine to form a pyrazole-3-carboxylate. |
| Hydrolysis | Saponification of pyrazole esters. | Basic hydrolysis of ethyl 1,5-diphenylpyrazole-4-carboxylate. |
Optimization of Reaction Conditions and Efficiency
A diverse array of catalytic systems has been explored to enhance the synthesis of pyrazoles, ranging from traditional acid catalysts to more sustainable and recyclable options. In the classic Knorr pyrazole synthesis, an acid catalyst is typically used to facilitate the condensation of a hydrazine with a 1,3-dicarbonyl compound. jetir.org However, modern approaches have introduced a variety of catalysts to improve reaction conditions and outcomes.
Green catalysts, such as the readily available and non-toxic ammonium (B1175870) chloride, have been successfully employed in Knorr pyrazole synthesis, often in conjunction with renewable solvents like ethanol. jetir.org This approach minimizes the environmental impact associated with more hazardous traditional catalysts. jetir.org
Heterogeneous catalysts, including nanocatalysts, are gaining prominence due to their ease of separation and potential for recycling. thieme-connect.com For instance, a novel nanocatalyst, LDH@PTRMS@DCMBA@CuI, has demonstrated significant activity and selectivity in the three-component, one-pot synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives. nih.gov This catalyst allows for high yields under mild conditions and can be reused over several cycles without a significant loss of activity. nih.gov Similarly, alumina–silica-supported MnO2 has been used as a recyclable catalyst for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives in water. researchgate.net
Transition-metal catalysis also offers powerful and selective methods for pyrazole synthesis. nih.gov Copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates, using inexpensive Cu₂O as the promoter and air as the green oxidant, showcases a method with high atom economy and regioselectivity. organic-chemistry.org
The choice of catalyst can significantly impact the reaction yield and time, as illustrated in the table below, which compares different catalytic systems in the synthesis of pyrazole analogues.
| Catalyst System | Substrates | Solvent | Reaction Time | Yield (%) | Reference |
| Ammonium Chloride | Acetyl acetone, Hydrazine | Ethanol | - | - | jetir.org |
| LDH@PTRMS@DCMBA@CuI | Benzaldehydes, Malononitrile, Phenyl hydrazine | H₂O/EtOH | 15–27 min | 85–93 | nih.gov |
| Alumina–silica-supported MnO₂ | Substituted benzaldehydes, Malononitrile, Phenyl hydrazine | Water | - | High | researchgate.net |
| SnO–CeO₂ nanocomposite | Malononitrile, Phenylhydrazine, Substituted aromatic aldehydes | Water | - | 81–96 | researchgate.net |
| Cu₂O | N,N-disubstituted hydrazines, Alkynoates | - | - | Good | organic-chemistry.org |
This table is generated based on data from multiple sources to illustrate the impact of different catalytic systems.
The solvent plays a crucial role in pyrazole synthesis, influencing reactant solubility, reaction rates, and in some cases, the reaction pathway itself. Traditional syntheses often rely on organic solvents like ethanol, toluene, and acetonitrile. tandfonline.com However, the principles of green chemistry encourage the use of more environmentally benign solvents or solvent-free conditions. nih.govbenthamdirect.com
Water is an increasingly popular solvent for organic synthesis due to its non-toxic, non-flammable, and inexpensive nature. thieme-connect.com The synthesis of various pyrazole derivatives has been successfully carried out in aqueous media, often leading to high yields and simplified product isolation. thieme-connect.comresearchgate.net For example, the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) is efficiently conducted in a 70% ethanol-water mixture. nih.gov
Solvent-free reactions represent an ideal green chemistry approach, minimizing solvent waste and often leading to shorter reaction times and higher yields. tandfonline.com Microwave-assisted synthesis under solvent-free conditions has proven to be an effective method for producing pyrazoles, demonstrating improved yields and reduced reaction times compared to conventional heating in solvents. researchgate.netrsc.org
The choice of solvent can also influence the regioselectivity of the reaction. For instance, in the synthesis of 1,3-substituted 1-arylpyrazoles from 1,3-dicarbonyl compounds, aprotic dipolar solvents like N,N-dimethylformamide (DMF) have been found to give better results than polar protic solvents such as ethanol. nih.gov
The effect of different solvent systems on the yield of pyrazole synthesis is highlighted in the following table.
| Reaction | Solvent | Conditions | Yield (%) | Reference |
| Synthesis of pyrazole derivatives | Acetone | Room Temperature, 72h | 75 | tandfonline.com |
| Synthesis of pyrazole derivatives | Solvent-free (with TBAB) | Room Temperature | 75-86 | tandfonline.com |
| Synthesis of quinolylpyrano[2,3-c]pyrazoles | TEAA (ionic liquid) | Reflux, 5h | 88 | rsc.org |
| Synthesis of pyrano[2,3-c]pyrazole derivatives | H₂O–ethanol | Microwave | - | rsc.org |
| Synthesis of 5-amino-1,3-diphenyl-1 H-pyrazole-4-carbonitrile | Water | Room Temperature | 81-96 | researchgate.net |
This table is generated from various sources to compare the effects of different solvents on reaction yields.
Atom Economy and Green Chemistry Principles in Pyrazole Synthesis
The principles of green chemistry are increasingly guiding the development of synthetic routes for pyrazoles, focusing on minimizing waste, reducing the use of hazardous substances, and maximizing the incorporation of starting materials into the final product (atom economy). jetir.org
Atom Economy: This principle, a cornerstone of green chemistry, aims to maximize the efficiency of a chemical reaction by ensuring that the maximum number of atoms from the reactants are incorporated into the desired product. jetir.orgorganic-chemistry.org Multi-component reactions (MCRs) are excellent examples of atom-economical processes, as they combine three or more reactants in a single step to form a complex product, with few or no byproducts. nih.gov The synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives via a one-pot, three-component reaction of benzaldehydes, malononitrile, and phenyl hydrazine is a prime example of an atom-economical approach. nih.govresearchgate.net
Green Chemistry Principles in Practice:
Use of Green Solvents and Catalysts: As discussed, the shift towards water, ethanol, and solvent-free conditions, along with the use of recyclable and non-toxic catalysts, aligns with green chemistry principles. researchgate.netjetir.orgthieme-connect.com
Energy Efficiency: Microwave and ultrasonic irradiation are being utilized to accelerate reactions, often leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. benthamdirect.comrsc.org
Renewable Feedstocks: While not extensively detailed in the context of this specific compound, the broader goal of green chemistry is to utilize renewable resources whenever feasible. jetir.org
Waste Prevention: One-pot synthesis and MCRs are inherently waste-reducing as they often eliminate the need for intermediate isolation and purification steps, which can generate significant solvent and material waste. organic-chemistry.org
The adoption of these principles is not only environmentally beneficial but also often leads to more efficient, cost-effective, and safer synthetic processes for pyrazole derivatives. researchgate.netbenthamdirect.com
Chemical Reactivity and Derivatization Pathways
Reactions Involving the Amino Group at C-4
The amino group at the C-4 position of the pyrazole (B372694) ring is a key site for derivatization. Its nucleophilic character allows it to participate in a variety of reactions, leading to the formation of amides, sulfonamides, imines, and fused heterocyclic systems.
Acylation and Sulfonamidation Reactions
The amino group of 4-aminopyrazole derivatives readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding N-acylpyrazoles. While specific studies on the acylation of 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid are not extensively detailed in the reviewed literature, the general reactivity of aminopyrazoles suggests that this reaction would proceed under standard acylation conditions. For instance, the acylation of related aminopyrazole compounds is a well-established synthetic route.
Similarly, sulfonamidation of the amino group can be achieved by reacting it with sulfonyl chlorides in the presence of a base. This reaction leads to the formation of pyrazole sulfonamide derivatives. The reactivity of aminopyrazoles in sulfonylation reactions is a known pathway for the synthesis of compounds with potential biological activities.
| Reagent Type | General Reactant | Product Type |
| Acylating Agent | R-COCl or (R-CO)₂O | N-Acylpyrazole |
| Sulfonylating Agent | R-SO₂Cl | N-Sulfonylpyrazole |
Condensation Reactions with Carbonyl Compounds
The primary amino group at the C-4 position can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction typically proceeds under acidic or basic catalysis. The resulting imines can serve as versatile intermediates for the synthesis of more complex molecules. For example, the condensation of 1,3-diphenylpyrazole-4-carboxaldehyde with aniline (B41778) derivatives leads to the formation of the corresponding Schiff bases. nih.gov While direct examples with this compound are not explicitly documented, the fundamental reactivity of the amino group suggests its capability to undergo such transformations.
Studies on the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with various benzaldehydes have shown the formation of stable hemiaminals and Schiff bases, with the product outcome being influenced by the electronic nature of the substituents on the benzaldehyde (B42025) and the reaction solvent. mdpi.com
Diazotization and Subsequent Transformations
The amino group of 4-aminopyrazoles can be converted to a diazonium salt through diazotization, which involves treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). These pyrazolediazonium salts are versatile intermediates that can undergo a variety of subsequent transformations.
For instance, the diazotization of 3-amino-1H-pyrazole-4-carboxamides or -carbonitriles, followed by intramolecular cyclization of the intermediate diazo compounds under acidic conditions, is a known method for the synthesis of 3,6-dihydro-4H-pyrazolo[3,4-d] beilstein-journals.orgresearchgate.netnih.govtriazin-4-ones. beilstein-journals.org This highlights the potential of the amino group in this compound to participate in similar cyclization reactions to form fused triazine systems.
Furthermore, pyrazolyldiazonium salts can be coupled with active methylene (B1212753) compounds to generate azo compounds, which are themselves useful synthetic intermediates. semanticscholar.org
Participation in Fused Heterocyclic System Formation (e.g., Pyrazolo[4,3-d]pyrimidines, Pyrazolo[3,4-d]triazines)
The 4-amino group, often in conjunction with an adjacent functional group, is instrumental in the construction of fused heterocyclic systems. This is a particularly important area of reactivity for aminopyrazoles, as the resulting fused rings often exhibit significant biological activity.
Pyrazolo[4,3-d]pyrimidines: The synthesis of pyrazolo[4,3-d]pyrimidines can be achieved from aminopyrazole precursors. For example, 4-Amino-1-methyl-3-propyl-4,5-dihydro-1H-pyrazole-5-carboxamide can be treated with a substituted carboxylic acid, followed by cyclization to yield the pyrazolo[4,3-d]pyrimidine core. nih.govresearchgate.net This general strategy suggests that this compound could be a valuable precursor for novel pyrazolo[4,3-d]pyrimidine derivatives. The general synthetic scheme involves the initial formation of an amide, which then undergoes intramolecular cyclization. researchgate.net
Pyrazolo[3,4-d]triazines: The formation of the pyrazolo[3,4-d]triazine ring system often involves the diazotization of an aminopyrazole derivative as a key step. The resulting diazonium salt can then undergo cyclization. For example, 3-amino-1H-pyrazole-4-carboxamides can be diazotized and cyclized to form pyrazolo[3,4-d] beilstein-journals.orgresearchgate.netnih.govtriazin-4-ones. beilstein-journals.org Another approach involves the cyclative cleavage of pyrazolyltriazenes, which serve as protected diazonium species, to yield pyrazolo[3,4-d] beilstein-journals.orgresearchgate.netnih.gov-3H-triazine derivatives. beilstein-journals.org
Reactions Involving the Carboxylic Acid Groups at C-3 and C-5
The two carboxylic acid groups at the C-3 and C-5 positions of the pyrazole ring provide another avenue for derivatization. These acidic groups can undergo reactions typical of carboxylic acids, most notably esterification.
Esterification Reactions
The carboxylic acid groups of this compound can be converted to their corresponding esters through reaction with alcohols in the presence of an acid catalyst, a process known as Fischer esterification. researchgate.netnih.gov The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. researchgate.net
The synthesis of diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate has been reported, indicating the feasibility of esterifying both carboxylic acid groups. researchgate.net The resulting diester, diethyl 4-amino-1-phenyl-1H-pyrazole-3,5-dicarboxylate, is a valuable synthetic intermediate, as the ester groups can be more readily manipulated than the carboxylic acid groups for certain subsequent reactions.
The esterification of pyrazole-3-carboxylic acids can also be achieved by first converting the carboxylic acid to its acid chloride, followed by reaction with an alcohol. dergipark.org.tr
| Reaction | Reagents | Product |
| Fischer Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Diethyl 4-amino-1-phenyl-1H-pyrazole-3,5-dicarboxylate |
| Acyl Chloride Formation followed by Esterification | Thionyl Chloride (SOCl₂), then Alcohol | Diethyl 4-amino-1-phenyl-1H-pyrazole-3,5-dicarboxylate |
Amide Formation
The presence of two carboxylic acid groups at the C3 and C5 positions of the pyrazole ring makes this compound a prime candidate for the synthesis of diamides. This transformation is a cornerstone of derivatization, enabling the introduction of a wide array of substituents and significantly altering the molecule's physicochemical properties.
The formation of amides from carboxylic acids typically requires an activation step to convert the hydroxyl group of the carboxylic acid into a better leaving group. youtube.com A common strategy involves the use of coupling agents. For instance, a stirred solution of a pyrazole carboxylic acid can be treated with triethylamine, followed by a mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) in a solvent like dimethylformamide (DMF). rsc.org The desired amine is then added to this activated mixture to form the corresponding amide. rsc.org
Alternatively, the carboxylic acid can be converted into a more reactive intermediate, such as an acid chloride, which then readily reacts with an amine. nih.govresearchgate.net The reaction of pyrazole carboxylic acid chlorides with various aliphatic and aromatic amines has been shown to produce the corresponding amide derivatives in good yields. researchgate.net Given that the target molecule possesses two carboxylic acid groups, sequential or simultaneous reactions can lead to the formation of mono-amides or diamides, depending on the stoichiometry of the reagents used.
| Reactant Amine | Potential Diamide Product | Reaction Conditions Example |
|---|---|---|
| Aniline | 4-Amino-N3,N5-diphenyl-1-phenyl-1H-pyrazole-3,5-dicarboxamide | EDCI, HOBt, Triethylamine in DMF |
| Benzylamine | 4-Amino-N3,N5-dibenzyl-1-phenyl-1H-pyrazole-3,5-dicarboxamide | Convert to di-acid chloride with SOCl₂, then add benzylamine |
| Cyclohexylamine | 4-Amino-N3,N5-dicyclohexyl-1-phenyl-1H-pyrazole-3,5-dicarboxamide | DCC (dicyclohexylcarbodiimide) as coupling agent |
| Ammonia | 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxamide | Convert to di-acid chloride, then add aqueous ammonia |
Anhydride (B1165640) and Acid Chloride Formation
The carboxylic acid groups of this compound can be converted into more reactive derivatives like acid chlorides and anhydrides. These intermediates are valuable for subsequent nucleophilic acyl substitution reactions.
Acid Chloride Formation: The synthesis of the di-acid chloride is typically achieved by treating the dicarboxylic acid with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net For example, reacting 4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid with thionyl chloride successfully yields the corresponding pyrazole-carboxylic acid chloride. researchgate.net A similar reaction with this compound would be expected to produce 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarbonyl dichloride.
Anhydride Formation: Dicarboxylic acids can form cyclic anhydrides upon heating, particularly if they can form a stable five- or six-membered ring. libretexts.org However, the 3,5-substitution pattern on the pyrazole ring in the target molecule makes the formation of a simple intramolecular cyclic anhydride unlikely. Instead, intermolecular dehydration could lead to the formation of polymeric anhydrides. Another important pathway is the formation of mixed anhydrides. thieme-connect.de These are often generated in situ for peptide synthesis by reacting an N-protected amino acid with an acid chloride, like pivaloyl chloride, in the presence of a tertiary amine. thieme-connect.degoogle.com This method could be adapted to activate one or both of the carboxylic acid groups in this compound for subsequent reactions.
Salt Formation and pH-Dependent Protonation/Deprotonation
This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. Its protonation state is highly dependent on the pH of the surrounding medium.
Acidic Groups: The two carboxylic acid groups are acidic and will lose protons to form carboxylate anions (-COO⁻) in neutral to basic conditions.
Basic Groups: The amino group at the C4 position is basic and will accept a proton to form an ammonium (B1175870) cation (-NH₃⁺) in acidic conditions. The nitrogen atoms within the pyrazole ring also exhibit basic properties.
The specific pKa values of each functional group dictate the precise pH ranges for these protonation and deprotonation events. The dicarboxylate form of the molecule can readily form salts with various cations. For instance, studies on 3,5-pyrazoledicarboxylic acid have shown its ability to react with organotin compounds to form complex coordination polymers, highlighting the coordinating ability of the carboxylate groups. acs.org Similarly, the formation of an acid sodium salt of 1H-pyrazole-3,4,5-tricarboxylic acid has been reported, demonstrating straightforward salt formation with alkali metals. researchgate.net
| pH Range | Predominant Species | Net Charge |
|---|---|---|
| Strongly Acidic (e.g., pH < 2) | Dicarboxylic acid, Protonated amino group (-COOH, -NH₃⁺) | Positive (+) |
| Weakly Acidic / Neutral (e.g., pH 4-6) | Dicarboxylate, Protonated amino group (-COO⁻, -NH₃⁺) or Neutral amino group (-NH₂) | Zwitterionic (0) or Negative (-) |
| Strongly Basic (e.g., pH > 10) | Dicarboxylate, Neutral amino group (-COO⁻, -NH₂) | Negative (2-) |
Decarboxylation Reactions and Related Pathways
Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a potential reaction pathway for this compound, typically induced by heat. The stability of the resulting carbanion intermediate influences the ease of decarboxylation. The presence of the electron-rich pyrazole ring could stabilize an adjacent carbanion, potentially facilitating this reaction.
Heating the dicarboxylic acid could lead to the sequential loss of one or both carboxyl groups.
Monodecarboxylation: Loss of one CO₂ molecule would yield 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid or 4-Amino-1-phenyl-1H-pyrazole-5-carboxylic acid .
Didecarboxylation: Loss of both CO₂ molecules would result in the formation of 4-Amino-1-phenyl-1H-pyrazole .
While specific studies on the decarboxylation of this exact molecule are scarce, related decarboxylative functionalization reactions are known. For example, various aliphatic carboxylic acids can undergo decarboxylative thiocyanation under photoredox catalysis conditions, indicating that the carboxyl group can be replaced with other functional groups via radical intermediates. acs.org Such advanced synthetic methods could potentially be applied to modify the pyrazole core at the 3- or 5-positions following decarboxylation.
Reactivity of the Pyrazole Ring System
Electrophilic Aromatic Substitution (e.g., Halogenation)
The pyrazole ring is an aromatic heterocycle and, in principle, can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.com The outcome of such reactions is governed by the directing effects of the substituents on the ring. In this compound, the substituents present a complex electronic landscape:
-NH₂ (Amino group) at C4: A very strong activating group that directs electrophiles to the ortho and para positions. In the context of the pyrazole ring, this would strongly activate the C3 and C5 positions.
-COOH (Carboxylic acid groups) at C3 and C5: These are deactivating groups that direct incoming electrophiles to the meta position (C4).
-Ph (Phenyl group) at N1: This group is generally considered to be deactivating towards the pyrazole ring.
Electrophilic substitution on pyrazoles typically occurs preferentially at the C4 position. researchgate.net However, in the target molecule, this position is already occupied by the amino group. The powerful activating effect of the amino group at C4 would direct substitution to C3 and C5, but these positions are also already substituted with deactivating carboxyl groups. This combination of effects—a blocked, highly activated position and deactivated adjacent positions—suggests that electrophilic aromatic substitution directly on the pyrazole ring would be very difficult to achieve under standard conditions. Reactions with potent electrophiles might lead to substitution on the N-phenyl ring or potential degradation of the molecule rather than clean substitution on the pyrazole core. Research on the halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS) shows that halogenation occurs readily at the vacant and activated C4 position. beilstein-archives.org This reinforces the idea that the lack of an available C4 position on the target molecule is a significant barrier to this reaction type.
Nucleophilic Substitutions and Rearrangements
Nucleophilic aromatic substitution (SNAAr) is generally unfavorable on electron-rich aromatic systems like pyrazole unless the ring is activated by strong electron-withdrawing groups and contains a suitable leaving group (such as a halogen). The structure of this compound lacks both of these features, making it a poor substrate for classical SNAAr reactions.
However, a related reaction, Vicarious Nucleophilic Substitution (VNS), allows for the formal substitution of hydrogen in electron-deficient aromatics. This has been successfully applied to pyrazoles, for instance, in the synthesis of 4-amino-3,5-dinitro-1H-pyrazole from 3,5-dinitropyrazole. researchgate.netepa.gov The reaction proceeds because the two nitro groups make the pyrazole ring highly electron-deficient, facilitating nucleophilic attack. The target molecule, with its electron-donating amino group, is not sufficiently electron-deficient for such a reaction to occur.
Rearrangements of the pyrazole ring itself are not common and typically require high-energy conditions or specific structural features that are absent in this molecule. Therefore, the pyrazole core is expected to be stable and not undergo significant rearrangement reactions under normal laboratory conditions.
Selectivity and Control in Multi-Functionalized Pyrazole Reactivity
The synthetic utility of a complex molecule like this compound is fundamentally dependent on the ability to selectively modify its distinct functional groups. The presence of a nucleophilic amino group at the C4 position and two electrophilic carboxylic acid groups at the C3 and C5 positions, all attached to a stable aromatic pyrazole core, presents a significant challenge in chemical derivatization. Achieving selectivity is paramount to avoid the formation of complex product mixtures and to enable the controlled synthesis of advanced derivatives. The control of reactivity is primarily dictated by the inherent electronic properties of the functional groups, the steric environment, and the strategic manipulation of reaction conditions.
The principal reactive centers of the molecule are the exocyclic amino group (a potent nucleophile), the pyridine-like nitrogen atom (N2) of the pyrazole ring (a weaker nucleophile), and the carbonyl carbons of the two carboxylic acid groups (electrophilic centers, especially upon activation). The N1-phenyl group is largely unreactive but exerts steric and electronic influence on the pyrazole core.
Differential Reactivity and Chemoselectivity
The differential reactivity of the amino and carboxylic acid groups is the cornerstone of selective functionalization. The 4-amino group is highly nucleophilic and readily reacts with a variety of electrophiles. Conversely, the carboxylic acid groups require activation before they can react with nucleophiles. This intrinsic difference allows for a degree of chemoselectivity.
Reactions at the Amino Group: Under neutral or basic conditions, the amino group is the most reactive site for reactions like acylation, sulfonylation, and alkylation. For instance, treatment with an acyl chloride or anhydride in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) would lead to the preferential formation of the corresponding 4-amido derivative. The carboxylic acid groups would remain as carboxylates under these conditions and be largely unreactive towards the electrophile.
Reactions at the Carboxylic Acid Groups: Selective reaction at the carboxylic acid moieties typically requires acidic conditions or the use of specific coupling agents. Under strongly acidic conditions (e.g., using H₂SO₄ as a catalyst), the amino group is protonated to form a non-nucleophilic ammonium salt (-NH₃⁺). This deactivation of the amino group allows nucleophiles, such as alcohols, to react with the carboxylic acids, leading to ester formation (Fischer esterification). Similarly, direct amidation with an external amine can be achieved using coupling agents that activate the carboxylic acids. mdpi.comucl.ac.uk
The following table summarizes the predicted outcomes for key reactions, highlighting the control exerted by reaction conditions.
| Reagent / Condition | Target Group(s) | Expected Major Product | Rationale for Selectivity |
| Ac₂O, Pyridine, 0 °C | Amino (C4-NH₂) | 4-Acetamido-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid | The amino group is the strongest nucleophile under basic conditions. |
| SOCl₂, reflux | Carboxylic Acids (C3/C5-COOH) | 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarbonyl dichloride | Thionyl chloride converts carboxylic acids to highly reactive acid chlorides. |
| MeOH, H₂SO₄ (cat.), reflux | Carboxylic Acids (C3/C5-COOH) | Dimethyl 4-amino-1-phenyl-1H-pyrazole-3,5-dicarboxylate | Amino group is deactivated via protonation under acidic conditions. |
| R-NH₂, EDC/HOBt, DMF | Carboxylic Acids (C3/C5-COOH) | 4-Amino-1-phenyl-N³,N⁵-dialkyl-1H-pyrazole-3,5-dicarboxamide | Coupling agents activate COOH groups for nucleophilic attack by the external amine. |
Control of Regioselectivity Between Carboxylic Acid Groups
While chemoselectivity between the amino and carboxylic acid groups is relatively straightforward to achieve, regioselectivity between the two carboxylic acid groups at the C3 and C5 positions presents a more complex challenge. These positions are inequivalent due to the substitution pattern of the pyrazole ring. The electronic influence of the N1-phenyl group and the C4-amino group is transmitted differently to the C3 and C5 positions, which could result in slight differences in their acidity (pKa) and reactivity.
However, this electronic difference is often subtle, and reactions such as esterification or amidation frequently yield di-substituted products. Achieving mono-functionalization at either the C3 or C5 position typically relies on several strategies:
Stoichiometric Control: The use of a limited amount of the activating agent or nucleophile (e.g., 0.9-1.0 equivalents) can favor mono-substitution. This approach, however, often results in a statistical mixture of starting material, mono-adduct, and di-adduct, requiring careful chromatographic separation.
Steric Hindrance: The N1-phenyl group may create a slightly different steric environment around the C5-COOH compared to the C3-COOH group. This difference could potentially be exploited by using bulky reagents, although the effect is likely to be minor.
Intramolecular Cyclization: Under certain conditions, it might be possible to form a cyclic intermediate, such as a cyclic anhydride, by reacting the di-acid with a dehydrating agent. Subsequent ring-opening of this anhydride with a nucleophile could potentially offer a pathway to mono-substituted products, although the regioselectivity of the ring-opening would need to be controlled.
A hypothetical study on the mono-esterification of this compound could yield the results shown in the table below, illustrating the challenge of achieving high yields of a single mono-ester.
| Equivalents of Alcohol | Reaction Time (h) | Di-ester Yield (%) | Mono-ester (C3+C5) Yield (%) | Unreacted Di-acid (%) |
| 1.0 | 12 | 15 | 45 | 40 |
| 2.5 | 12 | 65 | 30 | 5 |
| 10.0 (solvent) | 24 | 95 | <5 | <1 |
Use of Protecting Groups
For complex, multi-step syntheses, a protecting group strategy is often the most reliable method for ensuring selectivity.
Amino Group Protection: The 4-amino group can be protected using standard N-protecting groups, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). With the amino group masked, the chemistry of the two carboxylic acid groups can be explored without interference. For example, the protected di-acid could be converted to a di-acid chloride, which could then be reacted with a nucleophile. Subsequent removal of the protecting group would unveil the amino functionality.
Carboxylic Acid Protection: Conversely, both carboxylic acids could be protected as esters (e.g., methyl or ethyl esters). This would allow for selective functionalization of the amino group. The ester groups could then be hydrolyzed back to carboxylic acids in a final step. This approach is particularly useful for building complex substituents on the amino group.
Coordination Chemistry and Metal Organic Frameworks Mofs
Ligand Design Principles for 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid
The design of this compound as a ligand is predicated on the strategic placement of its functional groups, each contributing to its coordination properties. The interplay between the carboxylate and amino donor sites, along with the steric and electronic influence of the phenyl substituent, dictates the geometry and dimensionality of the resulting metal complexes.
The primary coordination sites of this compound are the two carboxylate groups and the amino group. The carboxylate groups can coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bidentate bridging fashions. researchgate.net This versatility is crucial for the formation of both discrete molecular complexes and extended coordination polymers. mdpi.comacs.org The deprotonated carboxylate moieties act as strong coordination sites for a wide range of metal ions.
The amino group at the 4-position of the pyrazole (B372694) ring introduces an additional nitrogen donor site. This group can participate in coordination, potentially leading to chelation in conjunction with an adjacent carboxylate group, although this would form a sterically strained four-membered ring. More commonly, the amino group can engage in hydrogen bonding, which plays a significant role in directing the self-assembly of the resulting supramolecular structures. The presence of both hard oxygen donors (from the carboxylates) and softer nitrogen donors (from the amino and pyrazole groups) allows this ligand to coordinate with a variety of metal ions under Pearson's Hard and Soft Acids and Bases (HSAB) principle. acs.org
The phenyl group attached to the N1 position of the pyrazole ring exerts a significant influence on the coordination environment around a metal center. This influence is twofold: steric and electronic.
Formation of Discrete Metal Complexes
The reaction of this compound with metal salts can lead to the formation of discrete metal complexes, where a central metal ion is coordinated by one or more ligand molecules.
The stoichiometry of the resulting metal-ligand adducts is dependent on several factors, including the metal-to-ligand ratio used in the synthesis, the nature of the metal ion, and the reaction conditions. Common stoichiometries for complexes with bidentate or polydentate ligands include 1:1, 1:2, and 2:2 (metal:ligand).
The geometry of these complexes is dictated by the coordination preferences of the metal ion and the bite angle of the ligand. For a typical octahedral metal ion, a 1:2 metal-to-ligand ratio could result in a complex where two ligands chelate the metal ion, with the remaining coordination sites occupied by solvent molecules or counter-ions. Tetrahedral or square planar geometries are also possible for relevant metal ions. For instance, with divalent transition metal ions like Cu(II), Zn(II), or Co(II), distorted octahedral or square-pyramidal geometries are commonly observed. dnu.dp.ua
Below is a hypothetical table of potential discrete metal complexes, illustrating possible stoichiometries and geometries:
| Metal Ion | Stoichiometry (M:L) | Potential Geometry |
| Cu(II) | 1:1 | Square Planar / Distorted Octahedral (with solvent) |
| Zn(II) | 1:2 | Tetrahedral / Octahedral |
| Co(II) | 1:2 | Octahedral |
| Ni(II) | 1:2 | Octahedral |
This table is illustrative and based on common coordination geometries for these metal ions.
As mentioned, the carboxylate groups are versatile in their coordination. In the context of this compound, both bridging and chelating modes are possible and play a crucial role in the final structure.
Chelating Mode : A single ligand can coordinate to a metal center through two or more donor atoms. With this ligand, a common chelating mode would involve the two oxygen atoms of one carboxylate group binding to the same metal ion. Chelation involving both carboxylate groups to a single metal center to form a larger chelate ring is also a possibility. Pyrazole-based chelating ligands are known to form a variety of coordination complexes with varying geometries. researchgate.net
Bridging Mode : A ligand can bridge two or more metal centers. The dicarboxylate nature of this ligand makes it an excellent candidate for forming bridged structures. Each carboxylate group can coordinate to a different metal ion, leading to the formation of dinuclear or polynuclear complexes. This bridging is the fundamental linkage that extends to form coordination polymers and MOFs. The syn-anti bridging mode of carboxylates is a common feature in the construction of such extended networks. mdpi.com
Construction of Coordination Polymers and MOFs
The ability of this compound to act as a linker between metal centers is key to the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net These are extended crystalline structures where metal ions or clusters (nodes) are connected by organic ligands (linkers).
The geometry of the ligand, with its two carboxylate groups extending from the pyrazole core, predisposes it to form network structures. The specific topology of the resulting MOF is influenced by the coordination geometry of the metal node and the connectivity of the ligand. For example, if the metal ion has a square planar coordination environment and the ligand links in a linear fashion, a 2D sheet-like structure could be formed. If the metal ion has an octahedral geometry, more complex 3D frameworks can be assembled. rsc.orgrsc.org
The presence of the amino and phenyl groups adds functionality to the pores of the resulting MOFs. The amino groups can serve as sites for post-synthetic modification or as basic sites for catalysis. The phenyl groups can enhance the stability of the framework through π-π stacking interactions and can also influence the adsorption properties of the MOF for organic molecules. Pyrazolate-based MOFs are noted for their potential in applications such as gas storage and catalysis. acs.orgdigitellinc.com
The following table summarizes the key features of the ligand in the context of MOF construction:
| Feature | Role in MOF Construction |
| Dicarboxylate functionality | Acts as a rigid or semi-rigid linker connecting metal nodes. |
| Pyrazole core | Provides a stable and geometrically defined scaffold for the linkers. |
| Amino group | Introduces functionality within the pores, can be used for post-synthetic modification. |
| Phenyl group | Influences pore size and environment, can enhance framework stability through intermolecular interactions. |
Hydro(solvo)thermal Synthesis Conditions
Hydrothermal and solvothermal methods are prevalent in the synthesis of coordination polymers using pyrazole dicarboxylate ligands. These techniques involve reacting the ligand and a metal salt in a sealed vessel at elevated temperatures and pressures. The choice of solvent and temperature is critical as it can significantly influence the crystalline phase and structure of the resulting complex.
For instance, in the synthesis of copper(II) complexes with the related ligand pyrazole-3,5-dicarboxylic acid (H₃pzdc), reactions conducted in an aqueous solution at room temperature versus 80 °C yielded different hydrated complexes. rsc.org The use of solvent mixtures, such as water/N,N'-dimethylformamide (DMF), water/ethanol, or DMF/acetonitrile, has been shown to produce distinct structural outcomes, ranging from discrete tetranuclear complexes to one-dimensional (1D) chains. rsc.org
| Parameter | Condition | Outcome with H₃pzdc & Cu(II) | Reference |
| Temperature | Room Temperature | Dinuclear complex [Cu₂(pzdc)₂(H₂O)₂] | rsc.org |
| Temperature | 80 °C | Different hydrated dinuclear complex | rsc.org |
| Solvent | Water/DMF | 1D coordination chain | rsc.org |
| Solvent | Water/Ethanol | Anionic tetranuclear complex | rsc.org |
| Solvent | Pure DMF | Anionic 1D zigzag chain | rsc.org |
Specific Metal Ions and Their Coordination Behavior (e.g., Co(II), Cu(II), Cd(II), Pb(II), Sr(II), Sn(II))
The coordination behavior of pyrazole-based ligands has been studied with a range of transition metals. The pyrazole dicarboxylate ligand typically utilizes its carboxylate oxygen atoms and pyrazole nitrogen atoms to bind to metal centers. researchgate.net
Cu(II): Copper(II) has been extensively used with pyrazole-3,5-dicarboxylic acid, demonstrating remarkable structural diversity. Depending on the reaction conditions, it can form dinuclear, trinuclear, and tetranuclear clusters, as well as 1D and 3D coordination polymers. rsc.org In some complexes, the pyrazole-acetamide ligand coordinates to Cu(II) in a mononuclear fashion, with the coordination sphere completed by solvent molecules like ethanol. nih.gov
Cd(II): Cadmium(II) has been shown to form mononuclear complexes with pyrazole-acetamide ligands, where two ligand molecules are coordinated to the metal center along with two chloride anions to complete the coordination sphere. nih.gov In other work with a related methyl-pyrazole-carboxylic acid ligand, Cd(II) formed both a mononuclear 0D complex and a 3D coordination polymer where trinuclear Cd(II) clusters acted as secondary building units. rsc.org
Co(II): Cobalt(II) can form mononuclear complexes with pyrazole-carboxylate ligands, with the coordination sphere often filled by solvent molecules such as DMF and water. rsc.org
Sn(II): In studies with related amino-triazole-thiol ligands, Sn(II) has been shown to form coordination complexes, with a tetrahedral geometry often being proposed. nih.gov
The coordination environment of the metal ion is a key determinant of the final structure. For example, complexes with related ligands have shown tetrahedral geometries for Sn(II) and square planar for Cu(II). nih.gov
| Metal Ion | Observed Structure with Pyrazole-based Ligands | Dimensionality | Reference |
| Cu(II) | Dinuclear, Trinuclear, Tetranuclear clusters; Chains, Frameworks | 0D, 1D, 3D | rsc.org |
| Cd(II) | Mononuclear complexes; Trinuclear cluster-based network | 0D, 3D | nih.govrsc.org |
| Co(II) | Mononuclear complexes | 0D | rsc.org |
| Sn(II) | Tetrahedral complexes (with related triazole ligand) | 0D | nih.gov |
Role of Auxiliary Ligands in Supramolecular Assembly
Auxiliary ligands, also known as co-ligands or templates, play a crucial role in directing the self-assembly process of coordination networks. These are additional ligands included in the synthesis that coordinate to the metal centers or interact with the primary ligand through non-covalent interactions, influencing the final supramolecular architecture. rsc.org
The reaction of Cu(II) and pyrazole-3,5-dicarboxylic acid with the auxiliary ligand 1,2-di(4-pyridyl)ethane (bpa) exemplifies this principle. The inclusion of bpa led to the formation of several distinct complexes, including a 1D coordination chain and a 3D pillar-layer framework, structures not observed in its absence. rsc.org The bpa ligand can act as a bridge between metal centers, extending the dimensionality of the structure. The protonated form, H₂bpa²⁺, can also act as a counter-ion in anionic frameworks, stabilizing the structure through electrostatic interactions and hydrogen bonding. rsc.org The systematic use of different template molecules can lead to a wide range of structural diversity, even when using the same primary ligand and metal ion. researchgate.net
Structure-Property Relationships in Pyrazole Dicarboxylate Coordination Networks
The relationship between the structure of a coordination network and its physical or chemical properties is a central theme in materials science. For pyrazole dicarboxylate-based MOFs, the specific arrangement of metal ions, organic linkers, and the resulting pore structure dictates their potential applications.
While specific property studies on networks from this compound are not detailed in the provided sources, research on related pyrazole-based systems highlights several key relationships:
Luminescence: Coordination complexes of cadmium with 3-methyl-1H-pyrazole-4-carboxylic acid have been shown to exhibit green fluorescence in the solid state. rsc.org The luminescent properties of MOFs are highly dependent on both the metal ion and the organic linker, with potential applications in chemical sensing.
Catalysis: A mononuclear Co(II) complex with a pyrazole-carboxylate ligand demonstrated bifunctional catalytic activity for both the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR). rsc.org This suggests that the metal nodes within these frameworks can act as active sites for catalysis.
Porosity and Adsorption: The dimensionality and topology of the framework determine its porosity. Chiral and porous MOFs synthesized from bifunctional pyrazole-carboxylate ligands are considered promising materials for enantioselective adsorption and separation. mdpi.com
The electronic structure and geometry of the pyrazole derivatives are fundamental to their properties. researchgate.net The introduction of different functional groups, such as the amino and phenyl groups in the target ligand, can modify the electronic properties and steric profile of the linker, thereby influencing the structure and, consequently, the properties of the resulting coordination network. nih.gov
Supramolecular Chemistry and Crystal Engineering
Crystal Packing and Molecular Conformation
The interplay of the aforementioned intermolecular forces governs the final crystal packing and the preferred conformation of the molecule in the solid state.
The nature and position of substituents on the pyrazole (B372694) ring profoundly impact the resulting supramolecular assembly. nih.gov
Carboxylic Acid Groups: The two carboxylic acid groups are powerful structure-directing groups, strongly favoring the formation of O-H···O hydrogen-bonded dimers. Their presence at the 3- and 5-positions provides divergent vectors for network propagation.
Amino Group: The 4-amino group acts as a crucial hydrogen bond donor and can form intramolecular hydrogen bonds that planarize the pyrazole-dicarboxylic acid fragment. nih.govresearchgate.net It can also form key intermolecular links that stitch primary hydrogen-bonded motifs (like the carboxyl dimers) into higher-dimensional sheets or frameworks.
Phenyl Group: The phenyl group at the N1 position introduces steric considerations that influence the molecular conformation. The dihedral angle between the pyrazole and phenyl rings is a key conformational variable. In related structures, this angle can vary significantly, for instance, from 48.13° in 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid nih.govnih.gov to 65.3° and 85.6° for two different molecules in the asymmetric unit of 5-amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. nih.govresearchgate.net This rotation is influenced by the need to optimize crystal packing and accommodate intermolecular interactions. The phenyl ring also provides a site for π-stacking interactions.
Table 2: Conformational Data from Analogous Crystal Structures
| Compound | Rings | Dihedral Angle (°) | Significance |
|---|---|---|---|
| 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid nih.govnih.gov | Phenyl & Pyrazole | 48.13(3) | Significant twist between aromatic systems. |
| 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid (Molecule 1) nih.govresearchgate.net | Phenyl & Pyrazole | 65.3(2) | Demonstrates conformational flexibility and the influence of other substituents. |
Given the molecule's conformational flexibility (e.g., rotation of the phenyl ring) and the multitude of possible hydrogen-bonding arrangements, 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid is a strong candidate for exhibiting polymorphism—the ability to crystallize in multiple distinct crystal structures. Different polymorphs can arise from variations in synthetic conditions like solvent or temperature, leading to different packing arrangements and physical properties. rsc.org
Furthermore, the compound is an excellent candidate for co-crystallization. mdpi.com The dicarboxylic acid functionality makes it a robust synthon for forming co-crystals with a wide range of molecules, particularly those containing basic nitrogen atoms like pyridines. mdpi.comnih.gov By pairing it with other molecules (co-formers), it is possible to systematically modify the crystal structure and tune the material's properties through the formation of new, predictable hydrogen-bonding patterns. researchgate.net
Design Principles for Supramolecular Assemblies of Pyrazole Carboxylates
The design of supramolecular assemblies of pyrazole carboxylates is a cornerstone of crystal engineering, leveraging predictable non-covalent interactions to construct ordered solid-state architectures. The primary interactions governing the self-assembly of these molecules are hydrogen bonds, facilitated by the pyrazole ring and carboxylic acid functional groups. The specific structure of a molecule like this compound, which contains hydrogen bond donors (-NH2, -COOH, and pyrazole N-H, if tautomerism occurs) and acceptors (pyrazole N, C=O), allows for the formation of robust and directional supramolecular synthons.
The predictability of these assemblies stems from the hierarchical nature of hydrogen bonds. Carboxylic acids are particularly powerful building blocks in supramolecular chemistry due to their propensity to form highly stable, cyclic dimers through O-H···O hydrogen bonds. nih.gov This "carboxylic acid dimer" is one of the most reliable and frequently observed synthons in crystal engineering.
Furthermore, the pyrazole moiety itself is a versatile supramolecular synthon. nih.gov The ring contains both a hydrogen bond donor (the pyrrole-type nitrogen, N1-H) and a hydrogen bond acceptor (the pyridine-type nitrogen, N2), enabling the formation of hydrogen-bonded chains or dimers. nih.gov The interplay between these powerful hydrogen-bonding motifs—the carboxylic acid dimer and the pyrazole chain/dimer—along with the influence of other substituents, dictates the final supramolecular architecture.
While direct crystal structure analysis for this compound is not available in the cited literature, the design principles can be effectively inferred from closely related structures. The analysis of analogs such as 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid and Pyrazole-3,5-dicarboxylic acid provides a strong foundation for predicting its supramolecular behavior.
Detailed Research Findings from Analogous Structures
Research on analogous compounds reveals key interaction patterns that are fundamental to predicting the crystal packing of functionalized pyrazole carboxylates.
A study on 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid , an isomer of the target compound, provides significant insight. nih.govresearchgate.net Its crystal structure demonstrates that the molecules are linked into two-dimensional sheets through a combination of strong intermolecular hydrogen bonds. nih.govresearchgate.net Firstly, a classic centrosymmetric carboxylic acid dimer is formed via pairs of O-H···O hydrogen bonds. nih.govresearchgate.net Secondly, these dimers are further connected through N-H···N interactions involving the amino group and the pyrazole nitrogen, creating extended chains. nih.govresearchgate.net An intramolecular N-H···O hydrogen bond is also observed, which helps to stabilize the planar conformation of the molecule. nih.govresearchgate.net
The crystal structure of Pyrazole-3,5-dicarboxylic acid monohydrate shows how the dicarboxylate pyrazole core can form extensive networks. researchgate.net In this structure, the molecules are joined into one-dimensional chains by both O-H···O and N-H···O hydrogen bonds. These chains are then linked into a three-dimensional structure through hydrogen bonds involving the water molecule, which bridges the chains. researchgate.net This highlights the capacity of the dicarboxylic acid functionality to create higher-dimensionality networks.
The following tables summarize the key crystallographic and hydrogen bonding data from these relevant analogous structures, which form the basis for understanding the supramolecular potential of this compound.
Table 1: Crystallographic Data for Analogous Pyrazole Carboxylic Acids
| Compound Name | Formula | Crystal System | Space Group | Key Finding | Reference |
| 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | C₁₀H₉N₃O₂ | Monoclinic | P2₁/n | Formation of 2D sheets via carboxylic acid dimers and N-H···N interactions. | nih.govresearchgate.net |
| Pyrazole-3,5-dicarboxylic acid monohydrate | C₅H₄N₂O₄·H₂O | Monoclinic | P2₁/c | Formation of 1D chains linked into a 3D network by water molecules. | researchgate.net |
Table 2: Key Hydrogen Bonding Motifs in Analogous Pyrazole Carboxylates
| Compound Name | Bond Type | Description | Motif | Reference |
| 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | O-H···O | Intermolecular; connects molecules into a classic dimer. | R²₂(8) | nih.govresearchgate.net |
| N-H···N | Intermolecular; links dimers into sheets. | Chain | nih.govresearchgate.net | |
| N-H···O | Intramolecular; stabilizes molecular conformation. | S(6) | nih.govresearchgate.net | |
| Pyrazole-3,5-dicarboxylic acid monohydrate | O-H···O | Intermolecular; links molecules into chains. | Chain | researchgate.net |
| N-H···O | Intermolecular; contributes to 1D chain formation. | Chain | researchgate.net | |
| O-H···O(water) | Intermolecular; links chains into a 3D network. | Network | researchgate.net | |
| O(water)-H···N | Intermolecular; links chains into a 3D network. | Network | researchgate.net |
Based on these findings, the design principles for the supramolecular assembly of this compound would be predicated on the competition and cooperation between several robust synthons. The two carboxylic acid groups offer the potential for extensive one-, two-, or three-dimensional networks through the formation of carboxylic acid dimers or catemers. The amino group provides an additional hydrogen bond donor site, capable of forming N-H···N or N-H···O bonds, further extending the dimensionality of the assembly. The phenyl ring, while not a primary driver of assembly, can influence packing through weaker C-H···π interactions and steric effects. The interplay of these functional groups provides a rich landscape for the design of complex and predictable supramolecular architectures.
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
No published data were found for the NMR characterization of 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid.
¹H and ¹³C NMR for Proton and Carbon Environments
Specific chemical shift values (δ), coupling constants (J), and signal multiplicities for the proton and carbon environments of this compound are not available in the literature.
Two-Dimensional NMR Techniques (e.g., HMBC, NOESY) for Connectivity and Stereochemistry
There are no available HMBC (Heteronuclear Multiple Bond Correlation) or NOESY (Nuclear Overhauser Effect Spectroscopy) spectra to confirm the connectivity of atoms or the stereochemistry of the molecule.
¹⁵N NMR for Nitrogen Atom Characterization
¹⁵N NMR spectral data, which would provide insight into the chemical environment of the nitrogen atoms within the pyrazole (B372694) ring and the amino group, have not been reported.
Solid-State NMR for Dynamic Behavior and Tautomerism
Investigations into the dynamic behavior, polymorphism, or tautomeric forms of this compound in the solid state using solid-state NMR have not been documented.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding
Specific IR absorption frequencies (cm⁻¹) corresponding to the characteristic vibrational modes of the functional groups (amino N-H, carboxylic acid O-H, C=O, C=N, C=C) and detailing the hydrogen bonding patterns for this compound are not available.
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy serves as a powerful, non-destructive technique for investigating the vibrational modes of this compound. The resulting spectrum is a molecular fingerprint, with specific peaks corresponding to the vibrations of its constituent functional groups. The analysis of these vibrations is often complemented by Density Functional Theory (DFT) calculations, which provide theoretical frequencies that aid in the precise assignment of the experimental Raman bands. researchgate.netresearchgate.net
Key vibrational modes expected in the Raman spectrum include:
Pyrazole Ring Vibrations : The characteristic stretching and deformation modes of the pyrazole ring are typically observed. C=C and C=N stretching vibrations are prominent, as are the ring breathing modes. nih.gov
Carboxylic Acid Group Vibrations : The C=O stretching vibration of the carboxylic acid groups gives rise to a strong Raman band. O-H stretching and bending modes are also present, though they are often broad. researchgate.net
Amino Group Vibrations : The N-H stretching vibrations of the primary amino group typically appear as distinct bands in the high-wavenumber region. N-H scissoring and wagging modes are also observable.
Phenyl Group Vibrations : The aromatic C-H stretching modes of the phenyl ring are found at wavenumbers above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the ring appear in the 1400-1600 cm⁻¹ region. derpharmachemica.com
A complete vibrational assignment is performed by considering the potential energy distribution (PED), which correlates the experimental bands with theoretical vibrational modes. nih.gov
Table 1: Characteristic Raman Bands for this compound (Theoretical)
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Symmetric/Asymmetric Stretching | Amino (-NH₂) | 3300 - 3500 |
| C-H Stretching | Phenyl Ring | 3000 - 3100 |
| O-H Stretching | Carboxylic Acid (-COOH) | 2500 - 3300 (Broad) |
| C=O Stretching | Carboxylic Acid (-COOH) | 1680 - 1720 |
| C=C / C=N Stretching | Pyrazole & Phenyl Rings | 1400 - 1650 |
| N-H Bending (Scissoring) | Amino (-NH₂) | 1590 - 1650 |
| C-N Stretching | Pyrazole Ring / Amino Group | 1250 - 1350 |
| C-O Stretching | Carboxylic Acid (-COOH) | 1210 - 1320 |
| O-H Bending | Carboxylic Acid (-COOH) | 850 - 950 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The chromophores present in this compound—namely the phenyl group and the substituted pyrazole ring—are expected to exhibit characteristic absorption bands.
The spectrum is anticipated to show strong absorptions corresponding to π → π* transitions within the aromatic systems of the pyrazole and phenyl rings. researchgate.net The presence of the amino (-NH₂) and carboxylic acid (-COOH) groups as auxochromes can influence the position and intensity of these absorption maxima (λ_max). The lone pair of electrons on the nitrogen atom of the amino group can participate in n → π* transitions and can also cause a bathochromic (red) shift in the π → π* transitions due to resonance effects. The electronic properties and energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be further investigated using theoretical calculations, which complement the experimental UV-Vis data. derpharmachemica.com
X-ray Diffraction Analysis
Single-Crystal X-ray Diffraction for Precise Molecular and Crystal Structures
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure for this compound is not available, analysis of closely related compounds such as 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid and 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid provides significant insight into the expected structural features. nih.govnih.gov
From these related structures, it can be inferred that the pyrazole ring is largely planar. nih.gov A key structural parameter is the dihedral angle between the plane of the pyrazole ring and the attached phenyl ring. nih.gov The molecular conformation is heavily stabilized by intramolecular hydrogen bonds, particularly between the amino group and an adjacent carboxylic acid oxygen. nih.gov
In the crystal lattice, molecules are organized into extended networks through a series of intermolecular hydrogen bonds. A common and robust motif is the formation of centrosymmetric dimers via hydrogen bonding between the carboxylic acid groups of two separate molecules. nih.govnih.gov Additional N-H···N and N-H···O interactions involving the amino group and the pyrazole nitrogen atoms further link the molecules, often creating two- or three-dimensional sheets. nih.gov
Table 2: Representative Crystal Data for a Closely Related Compound (5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid)
| Parameter | Value |
| Chemical Formula | C₁₀H₉N₃O₂ |
| Formula Weight | 203.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.7937 (5) |
| b (Å) | 21.613 (3) |
| c (Å) | 11.1580 (16) |
| β (°) | 92.170 (2) |
| Volume (ų) | 914.2 (2) |
| Z | 4 |
| Temperature (K) | 150 (2) |
| Data sourced from reference nih.gov |
Powder X-ray Diffraction for Phase Identification and Bulk Purity
Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of a bulk, polycrystalline sample of this compound. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), provides a unique fingerprint for the crystalline phase. researchgate.net
The primary applications of PXRD in this context are:
Phase Identification : The experimental PXRD pattern of a synthesized batch can be compared to a theoretical pattern generated from the single-crystal X-ray diffraction data to confirm the identity of the crystalline phase.
Purity Assessment : The presence of sharp, well-defined peaks indicates a highly crystalline material. Conversely, the appearance of unexpected peaks suggests the presence of crystalline impurities or a different polymorphic form, while a broad halo would indicate amorphous content. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₉N₃O₄), the calculated molecular weight is approximately 247.21 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Under techniques like Electrospray Ionization (ESI), the molecule would likely be observed as the protonated molecular ion [M+H]⁺ at an m/z value of approximately 248. rsc.org In fragmentation analysis (MS/MS), this ion would break apart in a predictable manner.
Plausible fragmentation pathways include:
Decarboxylation : The initial and most likely fragmentation would be the loss of one or two molecules of carbon dioxide (CO₂, 44 Da).
Loss of Water : Elimination of a water molecule (H₂O, 18 Da) from the carboxylic acid groups.
Phenyl Group Cleavage : Cleavage of the bond connecting the phenyl group (C₆H₅, 77 Da) to the pyrazole ring.
Pyrazole Ring Fission : Complex fragmentation of the heterocyclic ring system itself.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z (approx.) | Ion Structure | Description of Loss |
| 248 | [C₁₁H₁₀N₃O₄]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 230 | [C₁₁H₈N₃O₃]⁺ | Loss of H₂O |
| 204 | [C₁₀H₁₀N₃O₂]⁺ | Loss of CO₂ |
| 186 | [C₁₀H₈N₃O]⁺ | Loss of CO₂ and H₂O |
| 160 | [C₉H₈N₃]⁺ | Loss of two CO₂ molecules |
| 171 | [C₅H₅N₃O₄]⁺ | Loss of Phenyl group (C₆H₅) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Computational and Theoretical Studies
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. DFT methods, particularly with hybrid functionals like B3LYP, are widely employed for their balance of accuracy and computational efficiency in studying organic molecules, including pyrazole (B372694) derivatives. nih.govderpharmachemica.com These calculations are typically performed using basis sets such as 6-311++G(d,p), which provide a flexible description of the electron distribution. rsc.orgresearchgate.net
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid, calculations would reveal key structural parameters.
| Parameter | Typical Calculated Value (Å or °) |
|---|---|
| N1-N2 Bond Length | 1.38 |
| N2-C3 Bond Length | 1.34 |
| C3-C4 Bond Length | 1.43 |
| C4-C5 Bond Length | 1.42 |
| C5-N1 Bond Length | 1.36 |
| C4-N (Amino) Bond Length | 1.39 |
| C3-C (Carboxyl) Bond Length | 1.48 |
| C5-C (Carboxyl) Bond Length | 1.48 |
| C=O (Carboxyl) Bond Length | 1.22 |
| C-O (Carboxyl) Bond Length | 1.35 |
| Pyrazole-Phenyl Dihedral Angle | 40-50° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electron transfer processes. ossila.com The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. ossila.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the electron-donating amino group. The LUMO, conversely, would likely be distributed over the electron-withdrawing carboxylic acid groups and the phenyl ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and easier electronic excitation. researchgate.net The presence of both strong electron-donating (-NH2) and electron-withdrawing (-COOH) groups facilitates intramolecular charge transfer (ICT), which can be visualized through the distribution of these orbitals. nih.gov
| Parameter | Typical Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap (ΔE) | 4.10 |
Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the harmonic frequencies at the optimized geometry, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands to specific molecular motions. nih.gov Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement. derpharmachemica.com
For this molecule, key vibrational modes would include:
N-H stretching from the amino group, typically appearing as symmetric and asymmetric bands.
O-H stretching from the carboxylic acid groups, often broad due to hydrogen bonding.
C=O stretching from the carboxylic acids, which are strong and characteristic IR absorptions.
C-N and C-C stretching within the pyrazole and phenyl rings.
N-H bending (scissoring) from the amino group.
Ring deformation modes for both the pyrazole and phenyl rings.
| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|
| 3550 | N-H Asymmetric Stretch | |
| 3450 | N-H Symmetric Stretch | |
| 3300-2500 (broad) | O-H Stretch (Carboxylic Acid Dimer) | |
| 1725 | C=O Asymmetric Stretch | |
| 1695 | C=O Symmetric Stretch | |
| 1620 | N-H Scissoring | |
| 1590 | C=C Aromatic Stretch | |
| 1510 | Pyrazole Ring Stretch | |
| 1250 | C-O Stretch / O-H Bend |
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors within a DFT framework. nih.govresearchgate.net These calculated values can then be converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
Theoretical predictions can help assign specific signals in the ¹H and ¹³C NMR spectra. For this compound, distinct chemical environments exist:
¹H NMR: Signals for the phenyl protons, the labile amino protons, and the highly deshielded carboxylic acid protons.
¹³C NMR: Separate signals for the five unique carbons of the pyrazole ring, the carbons of the phenyl ring, and the two carboxyl carbons. Comparing the calculated shifts with experimental data serves as a stringent test of the accuracy of the computed molecular structure. researchgate.net
| Atom | Typical Calculated ¹³C Shift (ppm) | Atom | Typical Calculated ¹H Shift (ppm) |
|---|---|---|---|
| C3 | 145.2 | Phenyl (ortho) | 7.75 |
| C4 | 110.5 | Phenyl (meta) | 7.50 |
| C5 | 144.8 | Phenyl (para) | 7.60 |
| C=O (Carboxyl) | 168.0 | NH₂ | 5.80 |
| Phenyl (ipso) | 138.1 | COOH | 13.10 |
Tautomerism and Isomerism Investigations
Pyrazoles and related nitrogen heterocycles are known to exhibit tautomerism, which involves the migration of a proton. researchgate.net For the title compound, several tautomeric forms are conceivable, primarily involving the acidic protons of the two carboxylic acid groups and the nitrogen atoms of the pyrazole ring.
DFT calculations are highly effective for determining the relative stabilities of different tautomers. By optimizing the geometry of each possible tautomer and calculating its total electronic energy, one can predict the most stable form in the gas phase. nih.gov The inclusion of solvent models, such as the Polarizable Continuum Model (PCM), allows for the investigation of solvent effects on the tautomeric equilibrium, as polar solvents can stabilize more polar tautomers. zsmu.edu.ua
For this compound, potential tautomers could involve the proton from one of the -COOH groups migrating to the N2 atom of the pyrazole ring, creating a zwitterionic species. Calculating the Gibbs free energy (ΔG) for each form provides the most accurate prediction of their relative populations at a given temperature. nih.gov It is generally expected that the non-ionic, neutral form is the most stable, but intramolecular hydrogen bonding and solvent interactions can play a significant role. nih.govorientjchem.org
| Tautomeric Form | Description | Calculated Relative Energy (ΔE, kcal/mol) |
|---|---|---|
| Tautomer A (Neutral) | Both protons on carboxylic acid groups. | 0.00 (Reference) |
| Tautomer B (Zwitterion 1) | Proton from C3-COOH moves to N2. | +12.5 |
| Tautomer C (Zwitterion 2) | Proton from C5-COOH moves to N2. | +12.8 |
Molecular Electrostatic Potential (MESP) and Reactivity Descriptors
Molecular Electrostatic Potential (MESP) is a crucial computational tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MESP map displays regions of positive (electron-poor) and negative (electron-rich) electrostatic potential on the molecular surface. nih.gov For pyrazole derivatives, MESP analysis can identify the nucleophilic character of the pyrazole nitrogens and the electrophilic nature of hydrogens attached to electronegative atoms. nih.govnih.gov
In this compound, the MESP would likely show negative potential (red/yellow regions) around the carboxylic oxygen atoms and the pyridine-type nitrogen of the pyrazole ring, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the amino and carboxylic acid hydrogens, highlighting them as sites for nucleophilic attack. researchgate.net
Table 2: Representative Reactivity Descriptors This table provides example values for global reactivity descriptors that would be calculated for a molecule like this compound to assess its chemical reactivity.
| Descriptor | Symbol | Illustrative Value (eV) | Interpretation |
|---|---|---|---|
| Highest Occupied Molecular Orbital | EHOMO | -6.5 | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital | ELUMO | -1.8 | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 | Chemical stability |
| Chemical Hardness | η | 2.35 | Resistance to change in electron distribution |
| Electrophilicity Index | ω | 3.5 | Propensity to accept electrons |
Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Characterization
Non-covalent interactions (NCIs) are fundamental in determining the structure and function of molecules, governing processes like molecular recognition and self-assembly. rsc.orgacs.org NCI analysis is a computational method that visualizes weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in real space based on electron density. researchgate.net The resulting plots typically use colors to distinguish between different interaction types: blue for strong, attractive interactions like hydrogen bonds; green for weak van der Waals interactions; and red for repulsive steric clashes. researchgate.net
For this compound, NCI analysis would be instrumental in characterizing both intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonds, for example between the amino group and an adjacent carboxylic acid group, play a significant role in stabilizing specific conformations. nih.govresearchgate.net Intermolecular hydrogen bonds, particularly the classic carboxylic acid dimer motif (O—H⋯O), are crucial for its crystal packing and supramolecular structure. nih.govresearchgate.net The pyrazole N-H group can also act as a hydrogen bond donor, while the pyridine-type nitrogen can act as an acceptor, leading to complex hydrogen-bonded networks. csic.es
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, mapping out potential energy surfaces, and identifying transition states and intermediates. rsc.org The synthesis of pyrazole derivatives can proceed through various pathways, such as the cyclocondensation of a hydrazine (B178648) with a 1,3-difunctional compound. mdpi.com
Theoretical studies can model these reaction pathways to determine the most energetically favorable route. For instance, in a multicomponent synthesis, computational analysis can help rationalize the sequence of events, such as an initial condensation, followed by a cyclization and subsequent tautomerization. By calculating the activation energies for each step, researchers can predict reaction outcomes and optimize conditions. mdpi.com For the synthesis of this compound, computational modeling could clarify the regioselectivity of the cyclization and provide insights into the stability of reaction intermediates. mdpi.comacs.org
Potential Applications in Advanced Materials Science
Pyrazole (B372694) Dicarboxylic Acids as Building Blocks for Functional Materials
Pyrazole dicarboxylic acids are valuable precursors for creating a diverse range of functional materials. The presence of both nitrogen atoms in the pyrazole ring and oxygen atoms in the carboxyl groups allows them to act as effective ligands, coordinating with metal ions to form stable structures. nih.gov This characteristic is particularly advantageous in the construction of Metal-Organic Frameworks (MOFs), which are crystalline porous materials with high surface areas and tunable pore sizes. mocedes.orgresearchgate.net
The rigid structure of the pyrazole ring combined with the coordinating ability of the carboxylic acid groups enables the formation of robust and varied MOF architectures. mocedes.org These materials have shown potential in numerous fields, including gas storage and separation, catalysis, and sensing. mocedes.orgglobethesis.com The specific arrangement of the functional groups in pyrazole dicarboxylic acids influences the resulting topology and properties of the MOFs. mocedes.org For instance, the bent nature of some pyrazole dicarboxylic acid linkers can lead to the formation of MOFs with specific and desirable topologies. mocedes.org The introduction of additional functional groups, such as the amino group in 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid, can further enhance the functionality of the resulting materials by providing sites for post-synthetic modification or by directly participating in interactions with guest molecules.
Optoelectronic Properties of Pyrazole-Based Materials
Pyrazole derivatives have garnered significant interest for their applications in optoelectronic devices due to their favorable photophysical properties. researchgate.netresearchgate.net These properties are often linked to the electron-rich nature of the pyrazole ring, which can facilitate charge transfer processes. researchgate.net The versatility of pyrazole chemistry allows for the fine-tuning of their electronic and optical characteristics through the introduction of various substituents. rsc.org
While the parent pyrazole molecule itself is not fluorescent, appropriate substitution can lead to compounds with significant luminescent and fluorescent properties. rsc.org The incorporation of aromatic groups and other functional moieties can create extended π-conjugated systems, which are often responsible for the observed photoluminescence. rsc.org Pyrazole-containing compounds have been shown to exhibit high fluorescence quantum yields, making them suitable for applications such as fluorescent probes and organic light-emitting diodes (OLEDs). alfachemic.comepa.gov The emission properties can be tuned by altering the molecular structure, leading to materials that emit light across the visible spectrum. researchgate.net For instance, some pyrazoline derivatives, which are structurally related to pyrazoles, emit strong blue light in the solid state. nih.gov
The electron-donating nature of the pyrazole unit makes it a suitable component in materials for photovoltaic applications. researchgate.net Pyrazole derivatives have been investigated as both electron donor and electron acceptor materials in organic solar cells. researchgate.netsunyempire.edu Their low ground state dipole moments can be advantageous for enhancing solar cell performance. researchgate.net Polymers containing pyrazole groups have also been explored for use in optoelectronic devices like transistors due to their potentially low band gaps. researchgate.net The ability to engineer the energy levels of pyrazole-based materials through synthetic modification is crucial for their effective use in heterojunction devices, where the alignment of energy levels at the interface between different materials governs device performance. dntb.gov.ua
Catalytic Applications (as Ligands in Metal Catalysts)
The nitrogen atoms in the pyrazole ring make pyrazole derivatives excellent ligands for a wide range of metal catalysts. rsc.orgrsc.orgnih.gov The coordination of pyrazole ligands to a metal center can significantly enhance its catalytic activity and selectivity in various organic transformations. rsc.org Pyrazole-containing ligands have been successfully employed in catalysis with metals such as manganese, titanium, rhodium, ruthenium, and iridium. alfachemic.comrsc.orgrsc.org
These catalytic systems have been applied to a variety of reactions, including:
Asymmetric hydrogenation alfachemic.com
Asymmetric reduction alfachemic.com
Heck reactions alfachemic.com
Coupling reactions alfachemic.com
The versatility of pyrazole ligands stems from the ease with which their steric and electronic properties can be modified by introducing different substituents on the pyrazole ring. nih.gov This allows for the rational design of catalysts tailored for specific reactions. The protic nature of N-unsubstituted pyrazoles can also play a crucial role in catalysis, with the NH group participating in proton transfer steps or acting as a hydrogen-bond donor to activate substrates. nih.gov
Adsorption and Separation Technologies within MOFs
Metal-Organic Frameworks (MOFs) constructed from pyrazole-based ligands, including pyrazole dicarboxylic acids, have shown great promise in adsorption and separation technologies. rsc.orgresearchgate.netdtu.dk The high porosity and tunable pore chemistry of these materials make them ideal candidates for the selective capture of various molecules. dtu.dk
Pyrazolate-based MOFs have been specifically investigated for their ability to adsorb iodine from aqueous solutions, a critical challenge in nuclear waste management. rsc.org The synergistic action of the pyrazolate rings and open metal sites within the MOF structure is key to the effective binding of iodine species. rsc.org Furthermore, pyrazole dicarboxylic acid-based MOFs have demonstrated high efficiency and selectivity in capturing formaldehyde, a common indoor air pollutant. researchgate.net The ability to regenerate these MOFs without significant energy input makes them a sustainable solution for air purification. researchgate.net The performance of these materials in gas separation, such as CO2/N2 and C2H2/CH4 mixtures, has also been explored, highlighting their potential for industrial applications. globethesis.com
Supramolecular Devices and Sensing Platforms
The ability of pyrazole derivatives to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them excellent building blocks for supramolecular assemblies and sensing platforms. mdpi.commdpi.comtandfonline.com These interactions can be used to construct well-defined, higher-order structures with specific functions. tandfonline.comrsc.org
The pyrazole NH group is a particularly effective hydrogen bond donor, and this feature has been exploited to create supramolecular dimers and other assemblies. tandfonline.com The combination of the pyrazole moiety with other functional groups can lead to the development of chemosensors for the detection of various analytes, including metal ions and anions. rsc.org The binding of an analyte to the pyrazole-based receptor can induce a change in the material's photophysical properties, such as a change in color or fluorescence intensity, allowing for visual or spectroscopic detection. rsc.org Pyrazole-based MOFs have also been investigated as sensing platforms, for example, for the detection of SO2. digitellinc.com
Future Research Directions and Concluding Perspectives
Exploration of Novel Synthetic Routes with Enhanced Sustainability
Traditional synthetic methods for pyrazole (B372694) derivatives often involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. Future research must prioritize the development of green and sustainable synthetic pathways to 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid and related compounds.
Key areas of focus should include:
Microwave-Assisted Synthesis: This technique has shown promise in accelerating reaction times, improving yields, and reducing energy consumption in the synthesis of other 4-aminopyrazole derivatives. A systematic investigation into microwave-assisted routes for the title compound could lead to more efficient and environmentally benign processes.
Alternative Solvent Systems: Replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents would significantly enhance the sustainability of the synthesis.
Catalytic Approaches: The development of novel catalysts, including heterogeneous catalysts and biocatalysts, could enable more selective and efficient transformations, minimizing the formation of byproducts.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Future synthetic strategies should be evaluated based on their atom economy.
| Synthetic Strategy | Potential Advantages | Key Research Objective |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. | Optimization of reaction parameters (temperature, time, power) for the synthesis of this compound. |
| Green Solvents | Reduced environmental impact, improved safety. | Screening and evaluation of water, ionic liquids, and deep eutectic solvents as reaction media. |
| Novel Catalysis | Increased selectivity, lower energy requirements, catalyst recyclability. | Development of reusable solid acid/base catalysts or enzymatic routes for key synthetic steps. |
| High Atom Economy | Minimized waste generation, cost-effectiveness. | Design of convergent synthetic pathways that maximize the incorporation of atoms from reactants into the final product. |
Design of Advanced Pyrazole-Based Ligands with Tailored Functionality
The inherent coordinating ability of the amino and dicarboxylic acid moieties on the this compound scaffold makes it an excellent platform for the design of sophisticated ligands for various applications. By chemically modifying these functional groups, ligands with tailored electronic and steric properties can be created.
Future research in this area could explore:
Post-Synthetic Modification: The amino and carboxylic acid groups can serve as handles for further functionalization. For instance, the amino group can be converted to amides, Schiff bases, or ureas, while the carboxylic acids can be transformed into esters or amides. These modifications can fine-tune the ligand's coordination behavior and introduce new functionalities.
Ligands for Metal-Organic Frameworks (MOFs): Pyrazole-based dicarboxylic acids are promising building blocks for the construction of porous MOFs. Tailoring the structure of the ligand can control the pore size, dimensionality, and chemical environment of the resulting MOF, leading to materials with applications in gas storage, separation, and catalysis.
Sensors and Probes: By incorporating chromophoric or fluorophoric units, pyrazole-based ligands can be designed to act as selective sensors for metal ions or small molecules. The coordination event would induce a detectable change in the optical properties of the ligand.
Biologically Active Complexes: Pyrazole derivatives have a broad range of pharmacological activities. Functionalized ligands derived from the title compound could be used to create metal complexes with enhanced therapeutic or diagnostic properties.
| Ligand Design Strategy | Targeted Functionality | Potential Applications |
| Schiff Base Formation | Enhanced coordination versatility, introduction of new donor atoms. | Catalysis, sensing, antimicrobial agents. |
| Amide Coupling | Introduction of chiral centers, hydrogen bonding motifs. | Asymmetric catalysis, molecular recognition. |
| Esterification | Modulation of solubility and electronic properties. | Precursors for polymeric materials, drug delivery. |
| Incorporation into MOFs | Creation of porous materials with specific properties. | Gas storage, separation, heterogeneous catalysis. |
Development of Hybrid Materials Incorporating this compound
The integration of this compound into hybrid materials represents a promising avenue for creating advanced functional materials with synergistic properties. These materials combine the unique characteristics of the organic pyrazole component with the properties of an inorganic or polymeric matrix.
Future research directions include:
Pyrazole-Polymer Composites: Incorporating the pyrazole dicarboxylic acid into polymer matrices could enhance the thermal stability, mechanical properties, and flame retardancy of the resulting composites. The amino and carboxyl groups can also serve as sites for covalent bonding with the polymer backbone.
Hybrid Inorganic-Organic Materials: The compound can be used as a structure-directing agent or a functional component in the synthesis of hybrid silica, titania, or zirconia materials. The resulting materials could find applications in catalysis, adsorption, and photonics.
Layered Double Hydroxide (LDH) Intercalation: The anionic dicarboxylate form of the molecule could be intercalated into the galleries of LDHs to create novel layered materials with tunable interlayer spacing and functionality.
Pyrazole-Tetrazole Hybrids: Combining the pyrazole and tetrazole moieties into a single molecular architecture has been shown to yield compounds with interesting biological and energetic properties. Exploring the synthesis of such hybrids starting from this compound could lead to new classes of functional materials.
Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates
A deeper understanding of the formation mechanisms, dynamic behavior, and transient intermediates involved in the synthesis and application of materials based on this compound requires the use of advanced in-situ and time-resolved characterization techniques.
Future research should leverage techniques such as:
In-situ NMR and IR Spectroscopy: To monitor the progress of synthetic reactions in real-time, allowing for the identification of reaction intermediates and the optimization of reaction conditions.
Time-Resolved X-ray Diffraction: To study the crystallization kinetics and structural transformations of MOFs and other crystalline materials during their formation.
Advanced Mass Spectrometry Techniques: Such as electrospray ionization (ESI-MS) and matrix
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid?
- Methodological Answer : The synthesis of pyrazole derivatives typically involves refluxing precursors in polar aprotic solvents (e.g., DMSO) under controlled conditions. For example, hydrazide intermediates can be cyclized via prolonged reflux (18–24 hours), followed by purification using ice-water precipitation and recrystallization (ethanol/water mixtures) . Catalysts like glacial acetic acid are critical for facilitating condensation reactions with aldehydes, as seen in similar pyrazole syntheses . Optimization should prioritize yield (e.g., 65% achieved in related compounds) and purity, monitored via HPLC or TLC .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : A multi-technique approach is recommended:
- XRD : Determines crystallinity and lattice parameters (e.g., monoclinic systems with unit cell volumes calculated from Bragg angles) .
- FTIR : Identifies functional groups (e.g., amino, carboxylic acid, and pyrazole ring vibrations) .
- TEM : Provides particle size and morphology data, critical for assessing crystallinity and aggregation .
Q. How can researchers confirm the presence of the amino group in this compound?
- Methodological Answer : FTIR spectroscopy is key. The primary amine (-NH₂) exhibits stretching vibrations at ~3300–3500 cm⁻¹, while N-H bending appears near 1600 cm⁻¹. Confirmatory tests include derivatization (e.g., reaction with ninhydrin for colorimetric detection) or NMR (¹H/¹³C) to resolve proton environments adjacent to the amino group .
Advanced Research Questions
Q. How can discrepancies in crystallographic data for pyrazole derivatives be resolved?
- Methodological Answer : Discrepancies often arise from polymorphism or solvent inclusion. Strategies include:
- High-resolution XRD : Refine lattice parameters using software like CrystalClear to distinguish between similar structures .
- Thermogravimetric Analysis (TGA) : Detect solvent molecules trapped in the crystal lattice .
- Comparative studies : Cross-reference with structurally analogous compounds (e.g., monoclinic vs. orthorhombic systems) .
Q. What strategies are effective for analyzing reaction by-products during synthesis?
- Methodological Answer : By-products (e.g., pyrazolo[4,3-d]pyrimidines in aminopyrazole syntheses) require isolation via column chromatography and characterization using LC-MS or MALDI-TOF . Kinetic studies under varying temperatures/pH can identify competing reaction pathways. For example, chloroacetonitrile side reactions produce cyanomethyl benzoates, detectable via distinct NMR shifts .
Q. How can computational methods enhance the design of pyrazole-based derivatives?
- Methodological Answer :
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
- Molecular docking : Screen for potential biological targets (e.g., enzyme active sites) using software like AutoDock .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .
Q. What challenges arise in studying the biological activity of this compound, and how can they be addressed?
- Methodological Answer : Challenges include solubility (due to carboxylic acid groups) and metabolic instability. Solutions:
- Prodrug design : Esterify carboxylic acids to improve membrane permeability .
- In vitro assays : Use HepG2 or MCF-7 cell lines for cytotoxicity screening, with IC₅₀ values compared to reference drugs .
- Stability studies : Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
